REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[OH:7][CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19])[C:9]([OH:11])=[O:10].[OH-].[Na+]>O>[N+:18]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:8](=[O:7])[C:9]([OH:11])=[O:10])([O-:20])=[O:19] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at 0° c
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture reaction
|
Type
|
CUSTOM
|
Details
|
The mixture reaction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on C18-reversed phase flash chromatography column
|
Type
|
CUSTOM
|
Details
|
yielding 80 mg (10%) of pure KY-780-batch B
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |